

A Comprehensive Technical Guide to the Storage and Stability of Enasidenib Powder

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Compound of Interest

Compound Name: **Enasidenib-d6**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the storage, stability, and analytical methodologies related to Enasidenib, a potent and selective inhibitor of the mutant isocitrate dehydrogenase 2 (IDH2) enzyme. While this guide focuses on Enasidenib, the principles and protocols outlined herein are directly applicable to its deuterated analogue, **Enasidenib-d6**, which is often used as an internal standard in analytical studies.

Introduction

Enasidenib (formerly AG-221) is an oral therapeutic agent approved for the treatment of relapsed or refractory acute myeloid leukemia (AML) with IDH2 mutations.^{[1][2][3][4][5]} The IDH2 mutation leads to the production of the oncometabolite D-2-hydroxyglutarate (D-2HG), which promotes hypermethylation of DNA and histones, ultimately blocking cellular differentiation.^[6] Enasidenib selectively inhibits the mutant IDH2 enzyme, thereby reducing 2-HG levels and inducing myeloid differentiation.^{[6][7][8]} Understanding the storage and stability of the active pharmaceutical ingredient (API) is critical for ensuring its quality, efficacy, and safety in both research and clinical applications.

Storage and Handling of Enasidenib Powder

Proper storage and handling are paramount to maintaining the integrity of Enasidenib powder. The following recommendations are based on information provided by various suppliers.

Table 1: Recommended Storage Conditions for Enasidenib Powder

Condition	Temperature	Duration
Powder	-20°C	3 years
4°C		2 years
In Solvent	-80°C	1 year
-20°C		6 months

Source: MedChemExpress Safety Data Sheet.[\[9\]](#)[\[10\]](#)

Handling Precautions:

- Handle in a well-ventilated area.[\[9\]](#)[\[11\]](#)
- Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[\[9\]](#)
- Avoid the formation of dust and aerosols.[\[9\]](#)
- Keep the container tightly sealed in a cool, dry, and well-ventilated place.[\[9\]](#)[\[11\]](#)
- Protect from direct sunlight and sources of ignition.[\[9\]](#)

Stability Profile of Enasidenib

A forced degradation study has been conducted to establish the intrinsic stability of Enasidenib and to identify its degradation products. This is essential for developing stability-indicating analytical methods.

3.1. Forced Degradation Studies

Enasidenib was subjected to various stress conditions as per the International Council for Harmonisation (ICH) guidelines Q1A and Q1B (R2).

Table 2: Summary of Forced Degradation Studies of Enasidenib

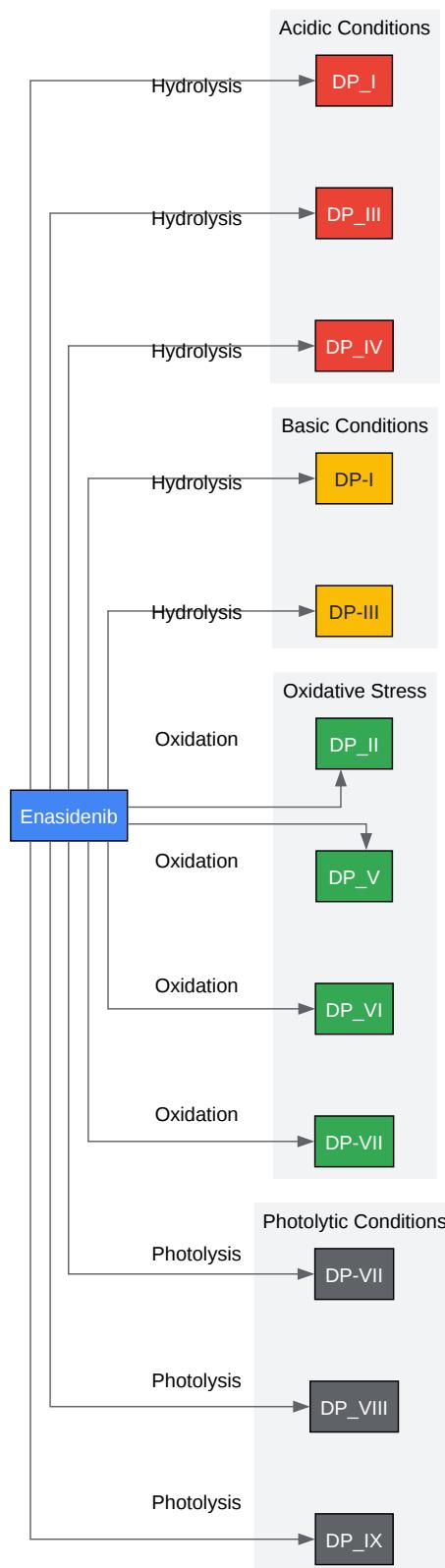
Stress Condition	Observations	Degradation Products Identified
Hydrolytic		
Acidic (e.g., 0.1 N HCl)	Significant degradation	DP-I, DP-III, DP-IV
Basic (e.g., 0.1 N NaOH)	Significant degradation	DP-I, DP-III
Neutral (Water)	No significant degradation	-
Oxidative		
3% H ₂ O ₂	Significant degradation	DP-II, DP-V, DP-VI, DP-VII
Photolytic		
UV and Fluorescent Light	Significant degradation	DP-VII, DP-VIII, DP-IX
Thermal		
Dry Heat (e.g., 60°C)	No significant degradation	-

Source: Adapted from Sharma, et al. (2024).

3.2. Degradation Pathway

The degradation of Enasidenib under various stress conditions suggests multiple pathways, including hydrolysis and oxidation. The presence of a secondary amine group also indicates a potential risk for the formation of nitrosamine drug substance-related impurities (NDSRI), which necessitates a risk assessment during drug development.[12]

Below is a logical diagram illustrating the degradation pathways based on the identified degradation products (DPs).



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Caption: Enasidenib degradation pathways under different stress conditions.

Analytical Methodologies for Stability Assessment

A validated stability-indicating assay method (SIAM) is crucial for the accurate quantification of Enasidenib in the presence of its degradation products.

4.1. High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC method has been developed and validated for the separation and quantification of Enasidenib and its degradation products.

Table 3: HPLC Method Parameters for Enasidenib Stability Testing

Parameter	Specification
Column	Agilent ZORBAX Eclipse Plus C18
Mobile Phase	0.1% formic acid in Milli-Q water and acetonitrile (gradient)
Flow Rate	1 mL/min
Detection Wavelength	270 nm

Source: Sharma, et al. (2024).

4.2. Liquid Chromatography-Quadrupole Time-of-Flight-High-Resolution Mass Spectrometry (LC/Q-TOF HRMS)

LC/Q-TOF HRMS is employed for the structural characterization and identification of the degradation products of Enasidenib. This technique provides high-resolution mass data, which is essential for elucidating the elemental composition and structure of unknown compounds.

4.3. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

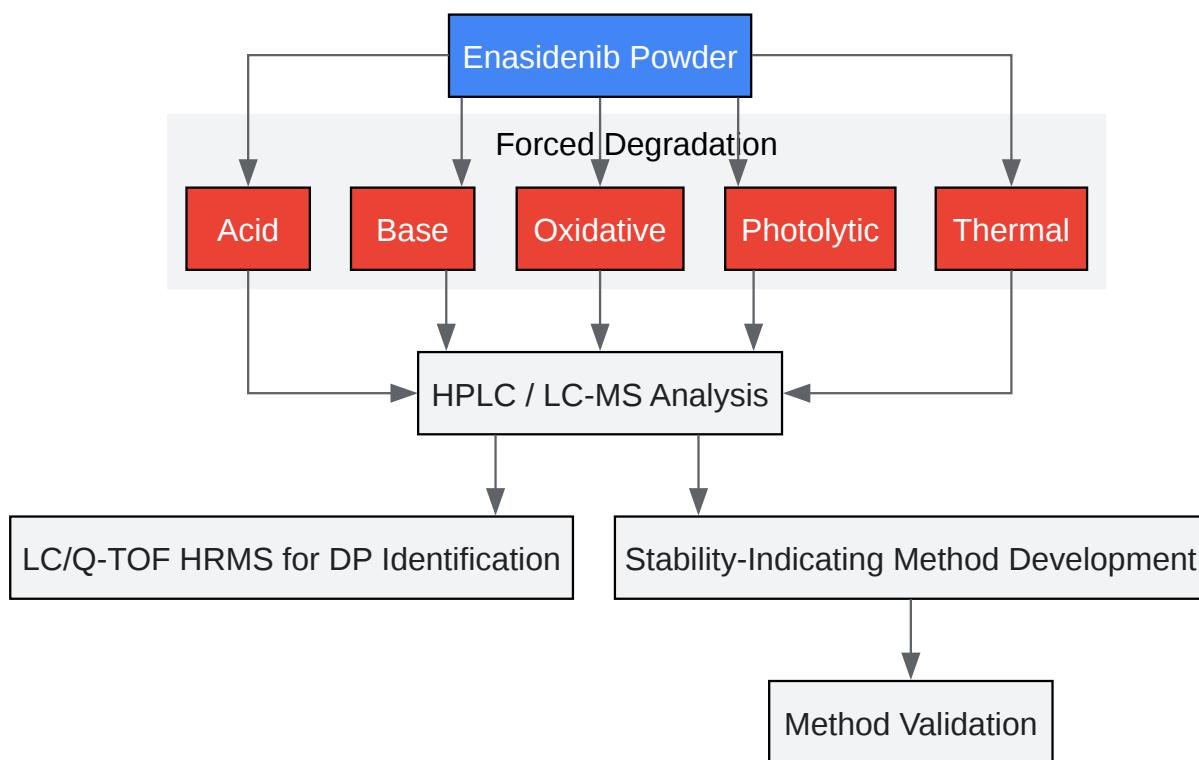
An LC-MS/MS method has also been developed for the quantitative analysis of Enasidenib in biological matrices, such as dried blood spots.[\[13\]](#)

Table 4: LC-MS/MS Method Parameters for Enasidenib Quantification

Parameter	Specification
Chromatography	Atlantis dC18 column
Mobile Phase	0.2% formic acid-acetonitrile (25:75, v/v)
Flow Rate	1.0 mL/min
Ionization Mode	Electrospray Ionization (Positive)
MS/MS Transition	m/z 474.0 → 267.1

Source: Penumajji, et al. (2019).[13]

Below is a workflow diagram for a typical stability study of Enasidenib.



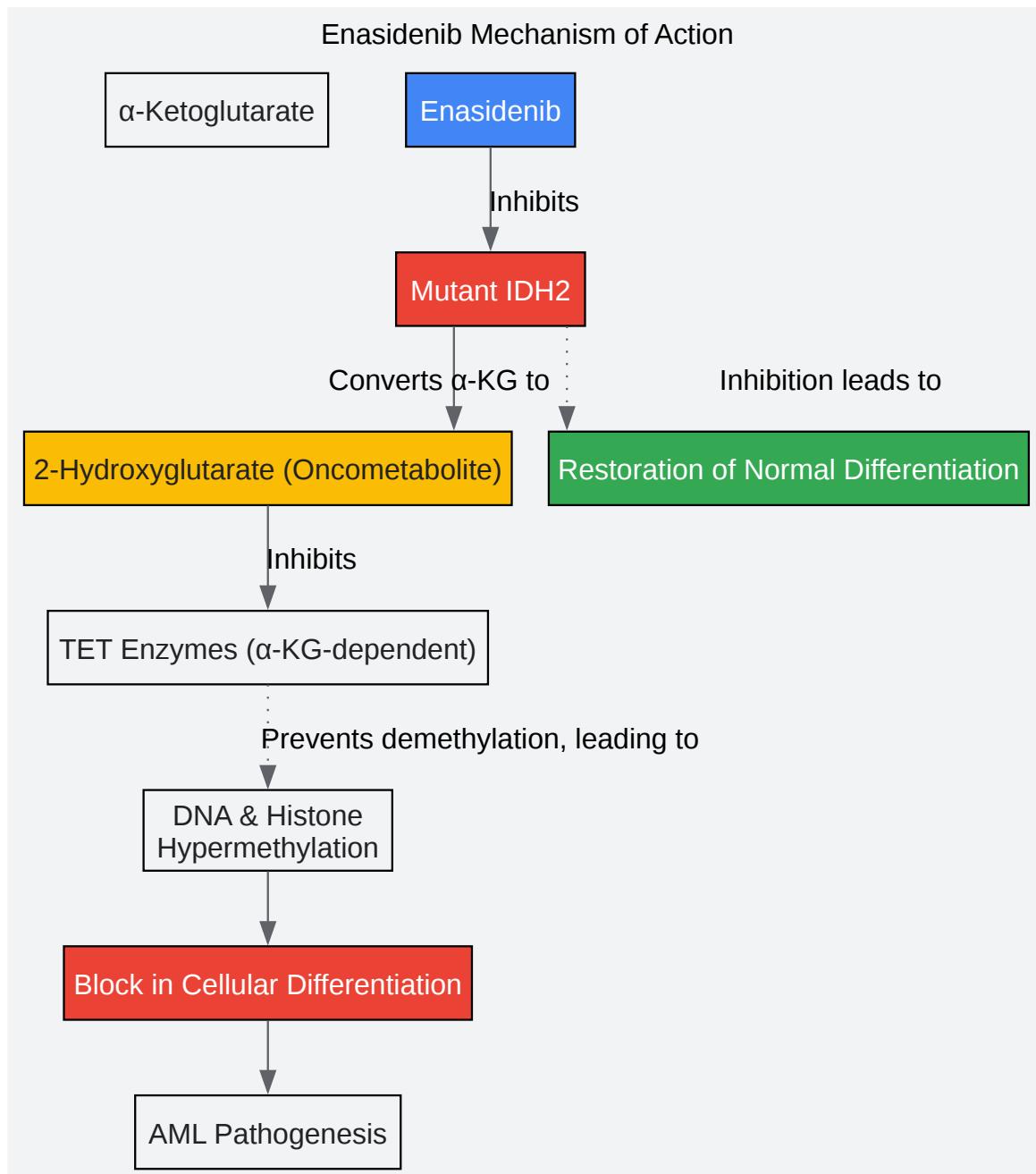
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Caption: Experimental workflow for an Enasidenib stability study.

Mechanism of Action: Signaling Pathway

Enasidenib targets the mutant IDH2 enzyme, which plays a crucial role in the pathogenesis of IDH2-mutated AML.

Mutations in IDH2 confer a neomorphic activity, leading to the conversion of α -ketoglutarate (α -KG) to the oncometabolite 2-hydroxyglutarate (2-HG).^{[6][7]} Elevated levels of 2-HG competitively inhibit α -KG-dependent dioxygenases, such as TET enzymes, leading to DNA and histone hypermethylation and a block in cellular differentiation.^[6] Enasidenib is a selective, allosteric inhibitor of the mutant IDH2 enzyme.^{[1][6]} By binding to the mutant enzyme, Enasidenib reduces the production of 2-HG, thereby restoring normal epigenetic regulation and promoting the differentiation of leukemic cells.^{[6][7]}



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Caption: Signaling pathway illustrating the mechanism of action of Enasidenib.

Conclusion

This technical guide summarizes the critical aspects of Enasidenib's storage, stability, and the analytical methods used for its characterization. Adherence to the recommended storage conditions is essential for maintaining the quality and stability of Enasidenib powder. The provided information on forced degradation and stability-indicating methods will be invaluable for researchers and drug development professionals in designing and executing robust stability studies. Furthermore, a clear understanding of Enasidenib's mechanism of action provides the necessary context for its application in both preclinical and clinical research.

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